molecular formula C41H29BrN2O7 B415246 4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione

4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione

Cat. No.: B415246
M. Wt: 741.6g/mol
InChI Key: NEGYDRVBLVYRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5210~2,6~]dec-8-ene-3,5,10-trione is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione typically involves multiple steps, starting from simpler aromatic compounds. The process often includes nitration, bromination, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized for each specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce new functional groups into the aromatic rings.

Scientific Research Applications

4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitroaniline
  • 2-Bromo-4-nitroacetophenone
  • 4-Bromoacetanilide

Uniqueness

Compared to similar compounds, 4-(4-Bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione has a more complex structure, which may contribute to its unique chemical and biological properties. Its multiple aromatic rings and functional groups provide a versatile platform for various chemical modifications and applications.

Conclusion

This compound is a compound of significant interest in scientific research due to its unique structure and potential applications. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for exploring its full potential in various fields.

Properties

Molecular Formula

C41H29BrN2O7

Molecular Weight

741.6g/mol

IUPAC Name

4-(4-bromo-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C41H29BrN2O7/c1-50-29-18-13-24(14-19-29)33-34(25-15-20-30(51-2)21-16-25)41(27-11-7-4-8-12-27)36-35(40(33,39(41)47)26-9-5-3-6-10-26)37(45)43(38(36)46)31-22-17-28(42)23-32(31)44(48)49/h3-23,35-36H,1-2H3

InChI Key

NEGYDRVBLVYRCR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=C(C=C(C=C6)Br)[N+](=O)[O-])C7=CC=CC=C7)C8=CC=C(C=C8)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=C(C=C(C=C6)Br)[N+](=O)[O-])C7=CC=CC=C7)C8=CC=C(C=C8)OC

Origin of Product

United States

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